molecular formula C10H13ClO2S B2702195 (4-Propylphenyl)methanesulfonyl chloride CAS No. 1522856-28-5

(4-Propylphenyl)methanesulfonyl chloride

Cat. No.: B2702195
CAS No.: 1522856-28-5
M. Wt: 232.72
InChI Key: STCXNRPJJNSRRL-UHFFFAOYSA-N
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Description

(4-Propylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 4-propylphenyl ring. It is commonly used in organic synthesis due to its reactivity and ability to introduce the methanesulfonyl group into various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Propylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 4-propylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (4-Propylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

  • Methanesulfonate esters
  • Methanesulfonamides
  • Thioesters

Mechanism of Action

The mechanism of action of (4-Propylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, introducing the methanesulfonyl group into the target molecule. This reactivity is facilitated by the electron-withdrawing nature of the methanesulfonyl group, which makes the sulfur atom highly electrophilic .

Comparison with Similar Compounds

Uniqueness: (4-Propylphenyl)methanesulfonyl chloride is unique due to the presence of the 4-propylphenyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

(4-propylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-2-3-9-4-6-10(7-5-9)8-14(11,12)13/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCXNRPJJNSRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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